![molecular formula C6H3BrClN3 B1520217 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-41-0](/img/structure/B1520217.png)

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Overview

Description

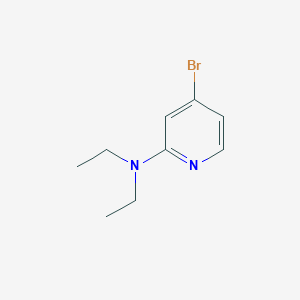

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is used as an intermediate in the preparation of tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure is similar to the nucleotide base pair of DNA and RNA, which makes it a valuable compound in the treatment of cancer .Chemical Reactions Analysis

Pyrrolo[2,3-D]pyrimidine derivatives have been designed and synthesized based on molecular diversity . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications

Synthesis and Structural Studies

Pyrrolopyrimidine Nucleosides Synthesis : Hinshaw et al. (1969) explored the synthesis of pyrrolopyrimidine nucleosides, which involved treating 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine with N-bromoacetamide, leading to the production of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine (Hinshaw et al., 1969).

Crystal Structure Analysis : Asaftei et al. (2009) synthesized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and performed X-ray analyses, revealing different positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).

Unexpected Nucleophilic Displacement : Gupta et al. (1990) reported an unexpected nucleophilic displacement involving 6-bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine with methanolic ammonia, leading to 6-amino-4-chloro-5-cyano-7-(2-deoxy-β-D-erythro-pentofuranosyl)-pyrrolo[2,3-d]pyrimidine (Gupta et al., 1990).

Green Chemistry Approaches

- Green Synthesis of Pyrrolopyrimidine Derivatives : Wang et al. (2017) reported a green and simple Cu-catalyzed method for efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting economical and environmentally friendly approaches (Wang et al., 2017).

Antiviral Activity Studies

- Synthesis and Antiviral Activity : Saxena et al. (1988) investigated the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines for antiviral activity, though they observed only slight activity and cytotoxicity in their studies (Saxena et al., 1988).

Drug Synthesis and Evaluation

Synthesis of Tyrosine Kinase Inhibitors : Gangjee et al. (2010) synthesized a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases and evaluated them as antiangiogenic agents (Gangjee et al., 2010).

Antiproliferative and Antiviral Evaluation : Swayze et al. (1992) prepared 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to toyocamycin and sangivamycin for antiproliferative and antiviral evaluation (Swayze et al., 1992).

Large-Scale Synthesis for Pharmaceutical Applications

Scalable Preparation for Pharmaceutical Compounds : Bugge et al. (2014) developed a practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, starting from inexpensive chemicals, for pharmaceutical applications (Bugge et al., 2014).

Large-Scale Synthesis via Dakin-West Reaction : Fischer and Misun (2001) presented an efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the first application of a Dakin−West reaction on a plant scale (Fischer & Misun, 2001).

Mechanism of Action

Target of Action

Similar compounds like pyrrolo[2,3-d]pyrimidines are known to be involved in the inhibition of certain kinases . These kinases play a crucial role in cell signaling and regulation of cellular activities.

Mode of Action

It’s worth noting that compounds with similar structures are known to interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

Compounds with similar structures are known to affect pathways related to cell signaling and regulation of cellular activities . The downstream effects of these interactions can lead to changes in cell behavior and function.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine indicate high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests good bioavailability .

Result of Action

Similar compounds have been associated with significant antiproliferative effects on certain cell lines .

Safety and Hazards

Future Directions

Pyrrolo[2,3-D]pyrimidine derivatives have shown significant antiproliferative effects on both ER+ and triple-negative breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib . This suggests that these compounds could be further explored for their potential in cancer treatment.

properties

IUPAC Name |

6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPXMLQSSKQIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672053 | |

| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

784150-41-0 | |

| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784150-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)

![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)